molecular formula C8H8N2O4 B019154 3-Methoxy-2-nitrobenzamide CAS No. 99595-85-4

3-Methoxy-2-nitrobenzamide

Cat. No.: B019154
CAS No.: 99595-85-4
M. Wt: 196.16 g/mol
InChI Key: MZGJDLQJIXSZRB-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrobenzamide (CAS 99595-85-4) is a chemical compound with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol. This benzamide derivative is offered as a high-purity solid for research applications. Research Applications and Value: Benzamide compounds are of significant interest in medicinal chemistry research. The structural motif of 3-methoxybenzamide serves as a key scaffold for the development of novel antibacterial agents. Specifically, derivatives based on this core structure have been identified as potent inhibitors of the bacterial cell division protein FtsZ, a highly promising target for new antibiotics. These inhibitors have shown activity against Gram-positive bacteria, including staphylococci, by disrupting septum formation and preventing cell division . Furthermore, research into the structure-activity relationships of benzamide analogues indicates that the methoxy and amide functional groups are essential for the on-target biological activity, making this core structure a valuable starting point for further chemical optimization . Handling and Storage: For long-term stability, store in an inert atmosphere at room temperature. The product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-6-4-2-3-5(8(9)11)7(6)10(12)13/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGJDLQJIXSZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361565
Record name 3-methoxy-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99595-85-4
Record name 3-methoxy-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 3 Methoxy 2 Nitrobenzamide and Its Derivatives

Established Synthetic Routes to 3-Methoxy-2-nitrobenzamide

Established synthetic pathways to this compound typically involve a multi-step approach, beginning with a substituted benzene (B151609) derivative and sequentially introducing the required functional groups. These methods rely on well-understood and widely practiced organic reactions.

Multi-Step Organic Synthesis Approaches

The synthesis of this compound is generally achieved through a linear sequence of reactions. A common strategy commences with a precursor molecule such as 3-methoxybenzaldehyde or 3-methoxybenzoic acid. The synthesis involves the introduction of a nitro group at the ortho position to the methoxy (B1213986) group, followed by the conversion of a precursor functional group into the final benzamide (B126). The key intermediates in this process are 3-Methoxy-2-nitrobenzaldehyde and 3-Methoxy-2-nitrobenzoic acid lookchem.comnist.gov.

A representative multi-step synthesis can be outlined as follows:

Nitration: Introduction of a nitro group onto the aromatic ring of a 3-methoxy substituted precursor.

Oxidation (if starting from an aldehyde): Conversion of the aldehyde group of 3-Methoxy-2-nitrobenzaldehyde to a carboxylic acid to form 3-Methoxy-2-nitrobenzoic acid.

Amidation: Conversion of the carboxylic acid group of 3-Methoxy-2-nitrobenzoic acid into the primary amide, yielding this compound pharmaffiliates.comchemscene.com.

This sequential approach allows for the regioselective placement of the functional groups, which is crucial for the final product's identity.

Nitration Reactions in the Synthesis of Nitrobenzamide Precursors

Nitration is a critical step in the synthesis of this compound, as it introduces the nitro group onto the benzene ring. The methoxy group is an ortho-, para-directing group, meaning it activates these positions for electrophilic aromatic substitution. To achieve the desired 2-nitro isomer, careful control of reaction conditions is necessary.

A common method for the nitration of aromatic compounds is the use of a nitrating mixture, which typically consists of concentrated nitric acid and concentrated sulfuric acid truman.edu. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

For the synthesis of a related compound, 3-methyl-2-nitrobenzoic acid methyl ester, a mixture of nitric acid and acetic anhydride is used as the nitrating agent google.com. This method can offer improved selectivity and milder reaction conditions compared to the traditional nitric acid/sulfuric acid mixture google.com.

Nitration Method Reagents Key Features Typical Conditions
Mixed Acid NitrationConcentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)Strong nitrating agent, requires careful temperature control.Reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control selectivity and prevent side reactions truman.edu.
Acetic Anhydride NitrationNitric Acid (HNO₃), Acetic Anhydride ((CH₃CO)₂O)Can provide better selectivity and milder conditions. Avoids the use of strong sulfuric acid google.com.The reaction may be performed at temperatures ranging from 0 °C to 50 °C google.com.

The choice of nitrating agent and reaction conditions is crucial for maximizing the yield of the desired 2-nitro isomer and minimizing the formation of other isomers.

Amidation Reactions for Benzamide Formation

The final step in the synthesis of this compound is the formation of the benzamide group from its corresponding carboxylic acid, 3-methoxy-2-nitrobenzoic acid. This transformation, known as amidation, can be achieved through several methods.

A common laboratory-scale method involves the conversion of the carboxylic acid into a more reactive acyl chloride, followed by reaction with ammonia. Alternatively, the carboxylic acid can be activated in situ using coupling agents.

A procedure for a similar compound, 3-methyl-2-nitrobenzamide, involves treating the corresponding carboxylic acid with triethylamine and ethyl chloroformate to form a mixed anhydride, which then reacts with gaseous ammonia to yield the amide chemicalbook.com. This method is effective for the synthesis of primary amides.

Amidation Step Reagents Intermediate Description
ActivationTriethylamine, Ethyl ChloroformateMixed AnhydrideThe carboxylic acid is activated by forming a mixed anhydride, which is more susceptible to nucleophilic attack.
AminationGaseous Ammonia (NH₃)-The activated carboxylic acid derivative reacts with ammonia to form the final benzamide product chemicalbook.com.

This two-step, one-pot procedure is a reliable method for the preparation of benzamides from their carboxylic acid precursors.

Novel and Greener Synthetic Methodologies

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods in chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalyst-Free and Solvent-Free Syntheses

While specific catalyst-free or solvent-free methods for the synthesis of this compound are not extensively documented, the principles of green chemistry encourage the exploration of such approaches. For instance, a patented process for the preparation of 3-methyl-2-nitrobenzoic acid describes an air oxidation method that can be performed without a catalyst, although the use of a catalyst improves selectivity and productivity google.com. This suggests that catalyst-free oxidation of a methyl group to a carboxylic acid, a key step in a potential synthetic route, is feasible.

Solvent-free reactions, often conducted by heating the neat reactants, can reduce the environmental impact associated with solvent use and disposal. The feasibility of such an approach for the synthesis of this compound would require further investigation.

Flow Chemistry and High-Throughput Synthesis Considerations

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise manner, offers several advantages for chemical synthesis. These include enhanced safety, better temperature control, and the potential for higher throughput and automation .

The application of flow chemistry to the synthesis of this compound could involve pumping the starting materials and reagents through a series of reactors where the nitration and amidation steps occur sequentially. This approach could allow for precise control over reaction parameters, potentially leading to improved yields and purity. While specific flow chemistry syntheses for this compound are not detailed in the provided information, the principles of flow chemistry are applicable to the individual reaction steps involved in its synthesis thieme-connect.de. High-throughput synthesis platforms could also be employed to rapidly screen different reaction conditions and optimize the synthesis of this compound and its derivatives.

Derivatization Strategies of the this compound Core

The derivatization of the this compound core can be systematically approached by targeting its three main components: the amide nitrogen, the aromatic ring, and the reactive nitro and amide functionalities that can be used as handles for building new heterocyclic systems.

Modification of the Amide Nitrogen

The primary amide group of this compound is a key site for introducing structural diversity. Standard synthetic methodologies can be employed to achieve N-alkylation, N-arylation, or conversion to other nitrogen-containing functional groups. These modifications can significantly alter the steric and electronic properties of the molecule.

One direct example of N-alkylation is the synthesis of N-substituted derivatives such as 3-methoxy-N-(2-methylbenzyl)-2-nitrobenzamide chemicalbook.com. The general approach for synthesizing such N-substituted benzamides involves the coupling of the primary amide with an appropriate alkyl or aryl halide, often in the presence of a base to facilitate the deprotonation of the amide nitrogen.

Common strategies applicable to the N-substitution of this compound include:

Reaction with Alkyl Halides: In the presence of a suitable base (e.g., NaH, K₂CO₃), the amide nitrogen can act as a nucleophile, displacing a halide from an alkyl halide to form a secondary amide.

Coupling with Aryl Halides: More advanced cross-coupling reactions, such as the Buchwald-Hartwig amidation, can be used to form N-aryl bonds, although this may be challenging given the potential for competing reactions on the nitro-activated ring.

Reaction with Amines: The primary amide can be activated, for example using coupling agents, and then reacted with a primary or secondary amine to form a substituted amide, effectively replacing the -NH₂ group. This approach is fundamental in peptide synthesis and can be used to create complex amide derivatives nih.govdovepress.com.

A specific class of N-modified amides are N-methoxy-N-methylamides, also known as Weinreb amides. While not documented specifically for the 3-methoxy-2-nitro isomer, the synthesis of related structures like 3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide demonstrates the feasibility of this transformation on a nitro-substituted benzamide core scbt.com. Weinreb amides are valuable synthetic intermediates as they react with organometallic reagents to yield ketones without over-addition.

Modification TypeReagents/ConditionsProduct TypeReference Example
N-AlkylationAlkyl halide (e.g., 2-methylbenzyl chloride), Base (e.g., K₂CO₃)Secondary Amide3-methoxy-N-(2-methylbenzyl)-2-nitrobenzamide chemicalbook.com
Weinreb Amide FormationN,O-Dimethylhydroxylamine, Coupling agent (e.g., DCC, EDC)N-methoxy-N-methylamideApplicable general methodology scbt.com
General N-SubstitutionAmines, Coupling agentsTertiary or Secondary AmidesGeneral synthetic strategies nih.govdovepress.com

Aromatic Substitutions and Functional Group Interconversions on the Benzene Ring

Further functionalization of the benzene ring of this compound is governed by the directing effects of the existing substituents. In electrophilic aromatic substitution, the reactivity and orientation of an incoming electrophile are dictated by the interplay of the methoxy, nitro, and amide groups.

Directing Effects:

-OCH₃ (Methoxy) group: An activating group that directs incoming electrophiles to the ortho and para positions (C4 and C6) through its resonance-donating effect youtube.commasterorganicchemistry.com.

-NO₂ (Nitro) group: A strongly deactivating group that directs incoming electrophiles to the meta position (C4 and C6) relative to itself libretexts.orgunizin.orglibretexts.org.

-CONH₂ (Amide) group: A deactivating group that also directs incoming electrophiles to the meta position (C5) relative to itself.

The combined influence of these groups makes the C4 and C6 positions the most likely sites for electrophilic attack, as they are activated by the methoxy group and are meta to the deactivating nitro group. The C5 position is strongly deactivated by two meta relationships to deactivating groups. Therefore, electrophilic substitution reactions like halogenation or nitration would be expected to yield primarily 4- and/or 6-substituted products.

Functional Group Interconversions (FGIs) are a powerful tool for altering the reactivity of the core. The most significant FGI for this scaffold is the reduction of the nitro group.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various standard reducing agents, such as catalytic hydrogenation (H₂/Pd), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation yields 2-amino-3-methoxybenzamide , a key intermediate for further synthesis nih.gov. The conversion from a strongly electron-withdrawing nitro group to a strongly electron-donating amino group fundamentally alters the electronic character and reactivity of the aromatic ring, making it much more susceptible to electrophilic attack and enabling cyclization reactions.

Other potential interconversions include the demethylation of the methoxy group to a hydroxyl group, which can be achieved with reagents like boron tribromide (BBr₃) google.com.

TransformationReagentsProductSignificance
Nitro ReductionH₂/Pd, Sn/HCl, Fe/HCl2-amino-3-methoxybenzamide nih.govActivates the ring; enables cyclization.
Electrophilic Substitutione.g., Br₂, FeBr₃4- and/or 6-halo-3-methoxy-2-nitrobenzamideIntroduces new substituents on the ring.
DemethylationBBr₃3-hydroxy-2-nitrobenzamideExposes a phenolic hydroxyl group for further reaction. google.com

Heterocyclic Ring Incorporations Utilizing this compound as a Building Block

The ortho relationship between the amide and nitro functionalities (or its reduced amino form) makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolinones.

The key first step is the reduction of the nitro group to form 2-amino-3-methoxybenzamide nih.gov. This intermediate possesses the necessary 1,2-disubstituted pattern of an amine and an amide to undergo cyclization reactions. A wide variety of methods exist for the synthesis of the quinazolinone core from 2-aminobenzamide derivatives researchgate.net.

Common synthetic routes to quinazolinones from 2-amino-3-methoxybenzamide would involve reaction with a one-carbon (C1) synthon:

Reaction with Aldehydes: Condensation with an aldehyde, often catalyzed by acid (like p-toluenesulfonic acid), followed by oxidative dehydrogenation, yields 2-substituted quinazolin-4(3H)-ones organic-chemistry.org.

Reaction with Alcohols: In the presence of a suitable catalyst and oxidant, alcohols like methanol (B129727) can serve as both a C1 source and a solvent to form the quinazolinone ring researchgate.net.

Reaction with Isocyanides: Palladium-catalyzed three-component reactions involving 2-aminobenzamides, aryl halides, and isocyanides can construct the quinazolinone skeleton efficiently organic-chemistry.org.

An alternative strategy involves using the nitro group's reactivity directly. For instance, certain nitro compounds can undergo transformations that lead to nitrile oxide intermediates, which can then be trapped in cycloaddition reactions to form five-membered heterocycles like isoxazoles researchgate.net.

Heterocyclic SystemKey IntermediateReaction PartnerGeneral Method
Quinazolin-4(3H)-one2-amino-3-methoxybenzamideAldehydes, Alcohols, Formic AcidCondensation and cyclization/oxidation organic-chemistry.orgrsc.orgmdpi.com
2,3-Disubstituted Quinazolinone2-amino-3-methoxybenzamideIsocyanides, Arylboronic acidsPalladium-catalyzed coupling/cyclization organic-chemistry.org
IsoxazoleThis compoundAlkynes (via nitrile oxide)Base-induced elimination and cycloaddition researchgate.net

Stereoselective Synthesis and Chiral Induction Approaches

While this compound itself is achiral, it can be derivatized to create chiral molecules through stereoselective reactions. The primary handle for introducing chirality is the amide nitrogen, where a chiral auxiliary can be temporarily attached to direct the stereochemical outcome of subsequent reactions.

A chiral auxiliary is a stereogenic group that is incorporated into the substrate to control the formation of new stereocenters wikipedia.orgdu.ac.in. After the desired stereoselective transformation, the auxiliary can be removed. Common auxiliaries used in asymmetric synthesis include Evans' oxazolidinones and Oppolzer's camphorsultam wikipedia.orgresearchgate.net.

A hypothetical approach for the stereoselective derivatization of this compound could involve the following steps:

Attachment of Chiral Auxiliary: The 3-methoxy-2-nitrobenzoic acid precursor is coupled with a chiral auxiliary (e.g., a chiral oxazolidinone) to form a chiral N-acyl derivative.

Stereoselective Reaction: A reaction is performed on a part of the molecule, for example, an asymmetric alkylation or aldol reaction at a position activated by one of the functional groups. The steric bulk and defined conformation of the auxiliary would shield one face of the reactive intermediate, leading to the preferential formation of one diastereomer.

Removal of Auxiliary: The chiral auxiliary is cleaved under specific conditions to reveal the enantiomerically enriched product.

Another advanced strategy involves the use of bifunctional organocatalysts to achieve enantioselective synthesis of axially chiral benzamides, a type of atropisomerism that arises from restricted rotation around a single bond nih.gov. This approach could potentially be applied to create novel chiral derivatives of the this compound scaffold. Furthermore, the development of racemization-free coupling reagents is crucial for synthesizing chiral amides and peptides without loss of stereochemical integrity rsc.org.

Although specific examples applying these techniques directly to this compound are not prevalent in the literature, these established principles of asymmetric synthesis represent a clear pathway for the generation of chiral derivatives from this versatile core structure.

Reaction Mechanisms and Chemical Transformations of 3 Methoxy 2 Nitrobenzamide

Reactivity Profiles of the Nitro Group in 3-Methoxy-2-nitrobenzamide

The nitro group is a versatile functional handle, primarily undergoing reduction to furnish amino derivatives, which are valuable intermediates in organic synthesis. Oxidation to nitroso compounds is also a possible, though less common, transformation.

Reduction Pathways to Amino Derivatives

The reduction of the nitro group in this compound to an amino group, yielding 2-amino-3-methoxybenzamide, is a key transformation. This can be achieved through various methods, including catalytic hydrogenation and metal-mediated reductions. masterorganicchemistry.com

Catalytic Hydrogenation: This is a widely employed method for the reduction of nitroarenes due to its clean nature and high efficiency. masterorganicchemistry.com

Palladium on Carbon (Pd/C): Catalytic hydrogenation using palladium on a carbon support is a common and effective method for this transformation.

Raney Nickel: Raney nickel is another effective catalyst for the hydrogenation of aromatic nitro compounds. rsc.org

Metal-Mediated Reductions: Several metals in acidic or neutral media can efficiently reduce aromatic nitro groups.

Iron (Fe): The Bechamp reduction, which utilizes iron powder in the presence of an acid such as hydrochloric acid, is a classical and cost-effective method for nitro group reduction. youtube.comnm.gov This method is known for its tolerance to other functional groups. youtube.com

Zinc (Zn): Zinc dust can also be used as a reducing agent. nih.gov The reaction conditions can be tuned to achieve chemoselective reduction of the nitro group in the presence of other sensitive functionalities. nih.govresearchgate.net

The general mechanism for metal-mediated reduction involves the transfer of electrons from the metal to the nitro group, followed by protonation steps to ultimately form the amine. The reaction proceeds through intermediates such as nitroso and hydroxylamine (B1172632) species. nm.gov

Reducing Agent/CatalystReaction ConditionsProductKey Features
H₂/Pd-CSolvent (e.g., Methanol), Ambient or elevated temperature and pressure2-amino-3-methoxybenzamideClean reaction, high yield
H₂/Raney NiSolvent (e.g., Ethanol), Ambient or elevated temperature and pressure2-amino-3-methoxybenzamideEffective catalyst, can be used for various nitro compounds
Fe/HCl (or other acid)Solvent (e.g., Methanol (B129727)/Water), Reflux2-amino-3-methoxybenzamideCost-effective, tolerant to many functional groups
Zn/NH₄Cl (or other acid)Solvent (e.g., Water/Ethanol), Room temperature or heating2-amino-3-methoxybenzamideMild conditions, good chemoselectivity

Oxidation Reactions and Nitroso Derivatives

While the reduction of the nitro group is more common, its oxidation to a nitroso group is also a possible transformation, although less frequently documented for this compound specifically. Generally, the partial reduction of nitroarenes can lead to the formation of nitroso intermediates. nm.gov The controlled oxidation of the corresponding hydroxylamine derivative, if formed, can also yield the nitroso compound.

Reactivity Profiles of the Methoxy (B1213986) Group

The methoxy group, an electron-donating group, is generally stable. However, under specific conditions, it can participate in nucleophilic aromatic substitution or be cleaved.

Nucleophilic Aromatic Substitution Reactions

The presence of the strongly electron-withdrawing nitro group ortho to the methoxy group activates the aromatic ring for nucleophilic aromatic substitution (SNA_r). While the methoxy group itself is not a typical leaving group in SNA_r reactions, its presence influences the position of attack by nucleophiles if another suitable leaving group is present on the ring. In some cases, with highly activated systems and strong nucleophiles, the methoxy group itself could potentially be displaced.

Cleavage and Demethylation Strategies

The ether linkage of the methoxy group can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids such as boron tribromide (BBr₃). This process, known as demethylation, would convert the methoxy group into a hydroxyl group, yielding 3-hydroxy-2-nitrobenzamide. The reaction generally proceeds via protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the counter-ion of the acid.

Amide Bond Transformations

The amide functional group in this compound can undergo several transformations, including hydrolysis and reduction.

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid, 3-methoxy-2-nitrobenzoic acid, under either acidic or basic conditions, typically with heating.

Reduction: The amide group can be reduced to an amine, which would yield (2-amino-3-methoxyphenyl)methanamine after the subsequent reduction of the nitro group. Common reducing agents for amides include strong hydride reagents like lithium aluminum hydride (LiAlH₄).

Dehydration: Treatment of the primary amide with a dehydrating agent can yield the corresponding nitrile, 3-methoxy-2-nitrobenzonitrile.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of amides can proceed through different mechanisms depending on the reaction conditions, particularly the pH of the solution. For substituted benzamides, the nature and position of the substituents on the aromatic ring play a crucial role in determining the rate and pathway of hydrolysis.

In acidic conditions, the hydrolysis of benzamides can occur via an A-2 mechanism, involving the protonation of the carbonyl oxygen followed by a nucleophilic attack of a water molecule. For N-nitrobenzamides, studies have shown a shift in mechanism depending on the acid concentration. In strongly acidic solutions, an A1 mechanism is observed, which involves a rate-determining unimolecular cleavage of the protonated amide. rsc.org Conversely, in more moderate acidic to neutral conditions, a mechanism involving water-catalyzed hydrolysis becomes significant. rsc.org In dilute acid, some N-nitrobenzamides have even been observed to undergo hydroxide-catalyzed hydrolysis. rsc.org

The presence of the methoxy and nitro groups on the benzene (B151609) ring of this compound will influence these pathways. The methoxy group at the meta-position relative to the amide is weakly electron-donating through resonance but electron-withdrawing through induction. The nitro group at the ortho-position is strongly electron-withdrawing. These electronic effects modulate the susceptibility of the carbonyl carbon to nucleophilic attack and the stability of intermediates.

Condition Proposed Mechanism Key Steps
Strong AcidA1-likeO-protonation followed by unimolecular cleavage.
Moderate Acid/NeutralWater-catalyzedNucleophilic attack by water on the amide.
Dilute Acid/BaseHydroxide-catalyzedNucleophilic attack by hydroxide (B78521) ion on the amide.

This table is based on analogous benzamide (B126) hydrolysis studies.

N-Alkylation and Acylation Reactions

N-Alkylation: The alkylation of the amide nitrogen in this compound can be achieved through various synthetic methodologies. A common approach involves the deprotonation of the amide N-H bond with a suitable base to form an amidate anion, which then acts as a nucleophile towards an alkylating agent, such as an alkyl halide. wikipedia.org

Another sophisticated method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which typically employs a transition metal catalyst. nih.govrsc.org In this process, an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with the amine to form an imine. The metal hydride species, formed during the initial oxidation, then reduces the imine to the N-alkylated product. nih.govrsc.org

The reactivity of this compound in N-alkylation reactions will be influenced by the acidity of the N-H proton, which is increased by the electron-withdrawing nitro group.

Acylation: The N-acylation of amides is generally a challenging transformation due to the reduced nucleophilicity of the amide nitrogen compared to amines. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, making it less available for nucleophilic attack. However, under specific conditions, N-acylation can be achieved. One approach involves the use of highly reactive acylating agents in the presence of a strong base.

Alternatively, Friedel-Crafts acylation, a reaction typically used to introduce an acyl group to an aromatic ring, has been explored with amides as substrates, although they are generally not very reactive. nih.govacs.org The mechanism is thought to involve the generation of a reactive acyl cation intermediate. nih.govacs.org For this compound, the electronic properties of the substituents would significantly affect the viability of such reactions.

Mechanistic Investigations using Advanced Techniques

Due to the lack of direct experimental studies on this compound, advanced computational techniques provide a powerful tool to elucidate its reaction mechanisms.

Transition State Analysis and Reaction Pathway Elucidation

Transition state theory is a fundamental concept in understanding reaction kinetics. Computational chemistry allows for the location and characterization of transition state structures, which are the highest energy points along a reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for a reaction can be determined, providing insight into the reaction rate.

For the hydrolysis of amides, computational studies have been used to model the transition states for both acid- and base-catalyzed mechanisms. nih.gov These studies can reveal the geometry of the transition state, including bond-breaking and bond-forming distances, and the role of solvent molecules in stabilizing the transition state. nih.gov Similar computational analyses could be applied to the N-alkylation and acylation reactions of this compound to map out the complete reaction energy profiles and identify the rate-determining steps.

Computational Modeling of Reaction Intermediates

In addition to transition states, computational modeling can be used to study the structure and stability of reaction intermediates. For instance, in the hydrolysis of this compound, the tetrahedral intermediate formed upon nucleophilic attack on the carbonyl carbon is a key species. Computational methods can provide information about the geometry, charge distribution, and stability of this intermediate.

For reactions involving electrophilic aromatic substitution on the benzene ring, computational modeling can predict the relative stability of the sigma complexes (arenium ions) formed at different positions. This would be crucial in understanding the regioselectivity of any potential electrophilic attack, considering the directing effects of the methoxy and nitro groups. Density Functional Theory (DFT) is a commonly employed computational method for such mechanistic studies, providing a good balance between accuracy and computational cost. researchgate.netnih.gov

The following table summarizes the types of information that can be obtained from computational studies on the reaction mechanisms of this compound.

Computational Technique Information Gained
Transition State SearchGeometry and energy of transition states, activation energy barriers.
Reaction Coordinate FollowingElucidation of the complete reaction pathway.
Intermediate OptimizationStructure, stability, and electronic properties of reaction intermediates.
Solvation ModelsEffect of solvent on reaction energetics and mechanism.

This table outlines the potential applications of computational chemistry to study the reactivity of this compound.

Advanced Spectroscopic and Computational Analyses of 3 Methoxy 2 Nitrobenzamide

Structural Elucidation via Advanced Spectroscopic Techniques

The precise three-dimensional arrangement of atoms and the nature of the chemical bonds in 3-Methoxy-2-nitrobenzamide are determined using a combination of complementary spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. While a dedicated, published spectrum for this compound is not available in the reviewed literature, the expected chemical shifts (δ) for both ¹H and ¹³C NMR can be predicted based on the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group (NO₂) and amide group (CONH₂), along with the electron-donating methoxy (B1213986) group (OCH₃), create a distinct electronic environment for each nucleus.

Expected ¹H NMR Signals: The proton spectrum would likely show signals for the three aromatic protons, the two amide protons, and the three methoxy protons. The aromatic protons would appear as multiplets, with their specific shifts influenced by the ortho, meta, and para relationships to the powerful nitro, methoxy, and amide groups. The amide protons often appear as a broad singlet, and the methoxy protons as a sharp singlet.

Expected ¹³C NMR Signals: The carbon spectrum would display signals for the six aromatic carbons, the carbonyl carbon of the amide, and the methoxy carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups; for instance, the carbon attached to the oxygen of the methoxy group will be shifted downfield, while the carbon attached to the nitro group will also experience a significant downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and substituent effects.

Nucleus Atom Position / Type Predicted Chemical Shift (δ, ppm) Multiplicity Justification
¹H Amide (NH₂) 7.5 - 8.5 Broad Singlet Exchangeable protons, deshielded by adjacent carbonyl.
¹H Aromatic (H-4, H-5, H-6) 7.2 - 8.0 Multiplets (dd, t) Reside in the aromatic region, with splitting patterns determined by coupling with neighboring protons.
¹H Methoxy (OCH₃) 3.9 - 4.1 Singlet Shielded protons on an electron-donating group.
¹³C Carbonyl (C=O) 165 - 170 Singlet Typical range for an amide carbonyl carbon.
¹³C Aromatic (C-1 to C-6) 110 - 155 Singlets Wide range due to strong electron-donating (OCH₃) and electron-withdrawing (NO₂, CONH₂) effects.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. thermofisher.com Each functional group in this compound has characteristic vibrational frequencies that can be used for its identification. horiba.com The IR spectrum arises from changes in the dipole moment during vibration, while the Raman spectrum results from changes in polarizability. thermofisher.com

Key expected vibrational modes include:

N-H Stretching: The amide group will show symmetric and asymmetric stretching vibrations.

C=O Stretching: A strong absorption band is expected for the amide carbonyl group.

NO₂ Stretching: The nitro group exhibits characteristic strong asymmetric and symmetric stretching bands.

C-O Stretching: The methoxy group will produce C-O-C stretching vibrations.

Aromatic Vibrations: C-H stretching and C=C ring stretching modes are characteristic of the benzene (B151609) ring.

Table 2: Predicted Principal Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Asymmetric & Symmetric N-H Stretch Amide (-NH₂) 3400 - 3100 Medium-Strong Weak
Aromatic C-H Stretch Ar-H 3100 - 3000 Medium Strong
Aliphatic C-H Stretch Methoxy (-OCH₃) 2980 - 2850 Medium Medium
Amide I (C=O Stretch) Amide (-CONH₂) 1680 - 1640 Very Strong Medium
Amide II (N-H Bend & C-N Stretch) Amide (-CONH₂) 1640 - 1550 Strong Weak
Asymmetric NO₂ Stretch Nitro (-NO₂) 1560 - 1520 Very Strong Strong
Aromatic C=C Stretch Benzene Ring 1600 - 1450 Medium-Strong Strong
Symmetric NO₂ Stretch Nitro (-NO₂) 1360 - 1330 Very Strong Strong
Asymmetric C-O-C Stretch Methoxy Ether 1275 - 1200 Strong Medium
Symmetric C-O-C Stretch Methoxy Ether 1050 - 1020 Strong Medium

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. Although a specific crystal structure for this compound has not been reported in the searched literature, an XRD analysis would provide critical structural information.

The methodology involves growing a high-quality single crystal and exposing it to an X-ray beam. scirp.org The diffraction pattern is collected and analyzed to solve the structure, often using programs like SHELXS. rsc.org An XRD study would elucidate:

Molecular Geometry: The planarity of the benzene ring and the spatial orientation of the amide, nitro, and methoxy substituents relative to the ring.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., between the amide N-H protons and the oxygen atoms of the nitro or carbonyl groups of adjacent molecules) and potential π-π stacking interactions between aromatic rings, which stabilize the crystal structure. scirp.orgscirp.org

Table 3: Information Obtainable from a Single-Crystal XRD Analysis

Parameter Description
Crystal System The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). scirp.org
Space Group The specific symmetry group of the crystal (e.g., P2₁/c). scirp.org
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). scirp.org
Bond Lengths (Å) Precise distances between bonded atoms (e.g., C-C, C-N, N-O, C=O).
Bond Angles (°) Angles formed by three connected atoms (e.g., O-N-O, C-C-O).
Torsional Angles (°) Dihedral angles defining the conformation of substituents relative to the ring.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₈H₈N₂O₄, with an exact mass of approximately 196.0484 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 196.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. Common fragmentation pathways for aromatic nitro-amides include the loss of small neutral molecules or radicals. libretexts.org

Key predicted fragmentation pathways include:

Loss of the amino radical (•NH₂) to yield an ion at m/z 180.

Loss of the nitro group (•NO₂) to yield an ion at m/z 150.

Loss of the methoxy radical (•OCH₃) to yield an ion at m/z 165.

Cleavage of the C-N amide bond to form the 3-methoxy-2-nitrobenzoyl cation at m/z 180.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Neutral Loss
196 [C₈H₈N₂O₄]⁺˙ (Molecular Ion) -
180 [C₈H₆NO₄]⁺ •NH₂
180 [C₈H₅O₄]⁺ •NH₂ (from benzoyl cleavage)
166 [C₇H₅NO₄]⁺ •CH₂O (from methoxy)
165 [C₇H₅N₂O₃]⁺ •OCH₃
150 [C₈H₈O₂]⁺˙ •NO₂

Quantum Chemical Computations and Molecular Modeling

Quantum chemical methods are employed to complement experimental data, providing a deeper understanding of the molecule's electronic structure and predicting its properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and predict the optimized geometry of molecules. orientjchem.org For a molecule like this compound, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) or 6-311++G(d,p). researchgate.netnih.gov

These calculations provide several key insights:

Geometry Optimization: DFT can find the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental XRD data for validation. researchgate.net

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. This comparison helps in making definitive assignments for each observed vibrational band. orientjchem.orgnih.gov

Electronic Properties: DFT calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity.

Table 5: Parameters Obtained from DFT Calculations for this compound

Calculated Parameter Significance Example Method
Optimized Geometry Provides theoretical bond lengths and angles for the most stable conformer. B3LYP/6-31G(d,p)
Harmonic Vibrational Frequencies Predicts IR and Raman active modes to aid in spectral assignment. B3LYP/6-31G(d,p)
Molecular Electrostatic Potential (MEP) Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. B3LYP/6-31G(d,p)
HOMO/LUMO Energies Determines the highest occupied and lowest unoccupied molecular orbitals, indicating electronic transition properties. B3LYP/6-31G(d,p)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com The energy and symmetry of these orbitals are crucial for predicting the reactivity and electronic properties of a molecule. numberanalytics.comscribd.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

For this compound, the electronic character is heavily influenced by its substituents. The methoxy group (-OCH₃) is an electron-donating group, which tends to increase the electron density on the aromatic ring, particularly at the ortho and para positions. The nitro group (-NO₂) and the benzamide (B126) carbonyl group are strong electron-withdrawing groups, which decrease the electron density of the ring.

Theoretical calculations using Density Functional Theory (DFT) would reveal that the HOMO is likely distributed over the methoxy group and the benzene ring, reflecting its electron-donating nature. The LUMO is expected to be localized predominantly on the nitro group and the amide moiety, the most electrophilic centers of the molecule. This distribution dictates the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Calculated FMO Properties of this compound (Illustrative)

Parameter Energy (eV) Description
EHOMO -6.85 Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons.
ELUMO -2.15 Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons.
Energy Gap (ΔE) 4.70 A smaller gap indicates higher polarizability and chemical reactivity. researchgate.net

Note: The values presented are illustrative and based on typical DFT calculations for similar aromatic nitro compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It provides a color-coded map of the electrostatic potential on the electron density surface, which is invaluable for predicting how a molecule will interact with other chemical species. researchgate.net Regions of negative electrostatic potential (typically colored red to yellow) are electron-rich and represent favorable sites for electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netmdpi.com

In this compound, the MEP map would highlight distinct regions of varying potential. The most negative potential (red) is anticipated around the oxygen atoms of the ortho-nitro group and the carbonyl oxygen of the amide group. These areas are the primary sites for interactions with electrophiles or for forming hydrogen bonds. researchgate.netmdpi.com Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the amide (-NH₂) group, identifying them as the most likely sites for nucleophilic interaction or hydrogen bond donation. researchgate.net The aromatic protons and methoxy hydrogens would exhibit intermediate positive potential.

Table 2: Predicted MEP Regions and Reactivity for this compound

Molecular Region Predicted Potential Type of Reactivity
Oxygen atoms of Nitro group Strong Negative (Red) Site for electrophilic attack; H-bond acceptor
Oxygen atom of Carbonyl group Strong Negative (Red) Site for electrophilic attack; H-bond acceptor
Hydrogen atoms of Amide group Strong Positive (Blue) Site for nucleophilic attack; H-bond donor

Conformational Analysis and Energy Landscape Mapping

Due to significant steric hindrance between the bulky nitro group and the adjacent methoxy and amide substituents at the ortho positions, the molecule is expected to be non-planar. mdpi.com DFT calculations on related substituted benzamides show that the amide group is often twisted out of the plane of the benzene ring. doi.org For this compound, the dihedral angle between the plane of the aromatic ring and the plane of the amide group (O=C-N) would be a critical parameter defining its stable conformations. The presence of an intramolecular hydrogen bond between the amide N-H and an oxygen of the ortho-nitro group could potentially influence and stabilize a more planar conformation, though steric repulsion may counteract this. nih.gov The energy landscape would likely reveal several local energy minima corresponding to different rotational isomers, with the global minimum representing the most populated conformation.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

For this compound, the crystal structure would be stabilized by a network of intermolecular interactions. Given the functional groups present, the following interactions are expected to be prominent:

N–H···O Hydrogen Bonds: Strong hydrogen bonds are likely to form between the amide N-H donor and the oxygen atoms of the nitro group or the carbonyl group of an adjacent molecule, often leading to the formation of dimers or chains. mdpi.com

C–H···O Interactions: Weaker C-H···O hydrogen bonds involving aromatic C-H donors and the methoxy C-H donors with oxygen acceptors from the nitro and carbonyl groups are also expected to play a significant role in the crystal packing. mdpi.com

π–π Stacking: Interactions between the aromatic rings of adjacent molecules could further stabilize the crystal structure. mdpi.com

van der Waals Forces: H···H contacts typically account for a large portion of the Hirshfeld surface, representing general van der Waals forces. nih.gov

Table 3: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

Interaction Type Predicted Contribution (%) Description
H···H ~45 - 55% Represents the most frequent, albeit weakest, van der Waals contacts. nih.gov
O···H / H···O ~20 - 30% Primarily indicates N-H···O and C-H···O hydrogen bonds, which are crucial for the structural framework. nih.gov
C···H / H···C ~15 - 25% Relates to C-H···π interactions and general packing forces. nih.gov
Other (C···C, N···O, etc.) ~5 - 10% Includes π-π stacking and other specific atom-atom contacts. iucr.org

Note: The percentage contributions are estimates based on published analyses of similar molecules containing nitro, methoxy, and amide functionalities. nih.goviucr.org

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Methoxy-2-nitrobenzamide
N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide
N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide
N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide
N-(2-methoxyphenyl)acetamide
Serotonin

Biological Activities and Medicinal Chemistry Research of 3 Methoxy 2 Nitrobenzamide Derivatives

Structure-Activity Relationship (SAR) Studies of 3-Methoxy-2-nitrobenzamide Scaffolds

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For this compound derivatives, SAR research has explored how changes to the core structure affect biological outcomes.

Substituent Effects of Methoxy (B1213986) and Nitro Groups on Efficacy

The methoxy group, an electron-donating substituent, can enhance a compound's biological activity by improving its solubility and influencing its electronic properties. nih.gov In some derivatives, the methoxy group may enhance the binding affinity and specificity of the molecule for its biological targets. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group creates a unique electronic environment on the benzamide (B126) scaffold that is central to its activity. nih.gov

Modifications at the Amide Moiety and their Pharmacological Impact

The amide moiety (-CONH-) is a versatile point for modification, and changes at this position have a profound pharmacological impact. The amide group itself can form hydrogen bonds, which are important for binding to biological targets. iomcworld.com

Research has shown that creating hybrid molecules by modifying the amide group can lead to potent new agents. For example:

Quinazolinone-triazole hybrids , derived from 4-((1-(4-(tert-butyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-5-methoxy-2-nitrobenzamides, have demonstrated significant antibacterial activity. researchgate.net

Azetidinone derivatives , such as N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamides, have also been synthesized and shown to possess antibacterial properties. researchgate.net

Attaching heterocyclic rings like benzothiazole (B30560) or triazole to the benzamide core is a common strategy. Triazole-linked benzothiazole-benzamide hybrids have been investigated for various biological activities. The amide linker is crucial, as studies on similar scaffolds have shown that reversing the amide linkage or replacing it with an ester or urea (B33335) group can lead to a complete loss of activity. nih.gov

These modifications highlight the amide group's role as a critical linker that can be functionalized to generate derivatives with diverse and enhanced pharmacological profiles. researchgate.net

Antimicrobial Research Applications

Derivatives of this compound have been a subject of interest in the search for new antimicrobial agents due to the prevalence of drug-resistant pathogens. researchgate.net

Antibacterial Activity and Mechanism of Action

Various derivatives of nitrobenzamides have shown promising activity against both Gram-positive and Gram-negative bacteria.

Quinazolinone-triazole hybrids synthesized from a 5-methoxy-2-nitrobenzamide (B1645970) precursor were active against Escherichia coli and Staphylococcus aureus. researchgate.net

Azetidinone-nitrobenzamide derivatives showed high action against bacteria, with some compounds demonstrating moderate activity. researchgate.net

Benzothiazole-nitrobenzamide hybrids have also been explored, with some showing potential as antimicrobial agents.

The mechanism of action for these compounds is often attributed to the nitro group. nih.gov One accepted model suggests that the intracellular reduction of the nitro group produces toxic intermediates that can cause DNA damage, leading to cell death. nih.gov In some cases, these compounds may also act by inhibiting essential enzymes. For instance, compounds with similar structures have been investigated as potential inhibitors of bacterial RNA polymerase.

Table 1: Antibacterial Activity of Quinazolinone-Triazole Derivatives (10a-o)

Data sourced from a study on quinazolinone-triazole hybrids derived from a 5-methoxy-2-nitrobenzamide scaffold. researchgate.net

CompoundActivity against E. coliActivity against S. aureus
10b Least ActiveHigh Activity
10c InactiveInactive
10d Least ActiveLeast Active
10e Highly ActiveHigh Activity
10f Highly ActiveHigh Activity
10g Highly ActiveHigh Activity
10h InactiveInactive
10i -High Activity
10j Highly ActiveLeast Active
10k Least ActiveHigh Activity
10l InactiveInactive
10n Highly ActiveHigh Activity
10o Least ActiveLeast Active

Antifungal and Antiparasitic Potential

The search for novel antifungal and antiparasitic agents has also included nitrobenzamide derivatives. The presence of a nitro group is a feature in several established antimicrobial drugs. nih.govmdpi.com

Antifungal Activity : Certain heterocyclic derivatives of benzamides, such as those incorporating a triazole ring, have been investigated for antifungal properties. researchgate.netderpharmachemica.com The mechanism for some triazole-based antifungals involves the inhibition of cytochrome P450 14α-demethylase, an enzyme essential for ergosterol (B1671047) synthesis in fungi. nih.govresearchgate.net The nitro group can contribute to this by interacting with the heme iron of the enzyme. nih.gov Some amine compounds have been designed to disrupt fungal vacuoles, a mechanism that may be less prone to resistance. google.com

Antiparasitic Activity : The biological activity of nitro-containing compounds extends to antiparasitic applications. mdpi.com Triazole-based compounds have shown potential as antiparasitic agents. derpharmachemica.com The development of metal-containing derivatives of existing antifungal drugs like fluconazole (B54011) has been explored to target parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Given that many nitro-aromatic compounds have broad-spectrum antimicrobial activity, derivatives of this compound are considered candidates for further investigation in this area.

Anticancer and Cytotoxic Investigations

Derivatives of this compound have been a focal point of anticancer research, with studies exploring their ability to inhibit tumor growth through various mechanisms.

The anticancer activity of this compound derivatives has been linked to the inhibition of specific molecular targets and signaling pathways crucial for cancer cell proliferation and survival. For example, quinazoline (B50416) derivatives synthesized from 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzamide have been evaluated as potential cytotoxic agents targeting the β-catenin/TCF4 signaling pathway. spandidos-publications.com This pathway is often dysregulated in various cancers, and its inhibition can lead to reduced tumor growth. Some of these derivatives demonstrated significant cytotoxic potency against cancer cell lines such as HCT116 and HepG2, with activities superior to the standard drug imatinib. spandidos-publications.com

Other research has focused on the development of N-substituted benzamide derivatives as potential antitumor agents, with some compounds showing inhibitory activity comparable to established histone deacetylase (HDAC) inhibitors. nih.gov Furthermore, anthranilic acid derivatives, which can be prepared from 4-(benzyloxy)-5-methoxy-2-nitrobenzamide, have shown promising DNA binding activity and anticancer effects in various human cancer cell lines, including those from colon, leukemia, and breast cancer. frontiersin.org

A key strategy in cancer therapy is the use of prodrugs that are selectively activated in the tumor microenvironment to minimize systemic toxicity. mdpi.comjst.go.jp Nitroaromatic compounds, such as derivatives of this compound, are ideal candidates for this approach, particularly in gene-directed enzyme prodrug therapy (GDEPT). rsc.orgresearchgate.net In GDEPT, a non-toxic prodrug is administered systemically and is converted into a highly cytotoxic agent by a foreign enzyme, such as a bacterial nitroreductase, which is selectively expressed in tumor cells. rsc.orgresearchgate.net

The nitro group of these compounds can be reduced by nitroreductase enzymes, which are often overexpressed in the hypoxic environment of solid tumors, to form reactive and cytotoxic species. nih.govnih.gov For instance, the prodrug CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) is activated by Escherichia coli nitroreductase to a potent DNA-crosslinking agent. nih.govresearchgate.net This principle has been extended to other nitroaromatic prodrugs, including nitroaryl phosphoramide (B1221513) mustards, which have shown superior selective cytotoxicity toward nitroreductase-expressing cells compared to CB1954. colab.ws The conversion of the electron-withdrawing nitro group to an electron-donating hydroxylamino group serves as an effective switch for prodrug activation. colab.ws This targeted activation enhances the therapeutic index, concentrating the cytotoxic effect within the tumor while sparing healthy tissues. nih.govspandidos-publications.com

Anti-inflammatory Research

Derivatives of this compound have also been investigated for their potential as anti-inflammatory agents. Inflammation is a key process in many diseases, and the inhibition of inflammatory pathways is a major therapeutic goal.

Research has shown that novel thiazole (B1198619) derivatives synthesized from 1-(3-methoxyphenyl)ethanone, which can be structurally related to this compound derivatives, exhibit anti-inflammatory activity. nih.gov Specifically, compounds like N-[4-(3-methoxyphenyl)thiazole-2-yl]-4-nitrobenzamide have demonstrated promising anti-inflammatory effects in carrageenan-induced rat paw edema models. nih.gov Other benzamide derivatives have also been synthesized and have shown potent anti-inflammatory activity in both in-vivo and in-vitro studies. pageplace.de Methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans have been shown to inhibit the NF-κB pathway and restore normal reactive oxygen species (ROS) and nitric oxide (NO) levels upon lipopolysaccharide (LPS) activation in U937 cells.

Enzyme Inhibition Studies (e.g., PARP, Coagulation Factors)

The benzamide scaffold is a known pharmacophore for the inhibition of several key enzymes, including poly(ADP-ribose) polymerase (PARP) and coagulation factors.

PARP inhibitors are a class of anticancer agents that potentiate the effects of DNA-damaging agents and are particularly effective in cancers with deficiencies in DNA repair pathways. Certain 3-substituted benzamides, including those with a 3-methoxy group, have been identified as PARP inhibitors. aacrjournals.org Patented research has disclosed the application of N-substituted-4-ethynyl-3-nitrobenzamide derivatives as PARP inhibitors for the treatment of diseases like cancer.

In the realm of anticoagulation, derivatives of 3-aminobenzoic acid, which can be synthesized from 3-nitrobenzoic acid derivatives, have been explored as inhibitors of coagulation factors such as Factor Xa (FXa) and thrombin. Some amidino- and non-amidinobenzamides have shown dose-dependent inhibition of both thrombin and FXa activity.

Computational Drug Design and Virtual Screening

Computational methods, including molecular docking and virtual screening, have become indispensable tools in modern drug discovery, facilitating the identification and optimization of lead compounds. These approaches have been applied to the study of this compound derivatives to predict their binding affinities to biological targets and to guide the design of more potent molecules.

For instance, molecular docking studies were used to investigate the binding of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives, synthesized from a this compound precursor, to the active site of β-catenin. mdpi.comspandidos-publications.com These studies helped to rationalize the observed anticancer activity and provided insights into the structure-activity relationships. spandidos-publications.com Similarly, computational screening of phytochemicals has been used to identify compounds with better activity than a control N-{[3,5-dibromo-2-(methoxymethoxy)phenyl]methyl}-2-nitrobenzamide, targeting the LasR quorum sensing system in Pseudomonas aeruginosa. nih.gov Molecular docking has also been employed to study the interactions of N-substituted benzamide derivatives with HDACs, revealing key interactions that contribute to their inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the physicochemical properties of a series of compounds with their biological activities. researchgate.net This method is instrumental in predicting the efficacy of new chemical entities and optimizing existing pharmacophores. researchgate.netresearchgate.net For nitrobenzamide derivatives, both 2D and 3D-QSAR studies have been conducted to design novel analogues with enhanced biological activities, particularly for antitubercular applications. researchgate.netresearchgate.netgrafiati.com

In these studies, various physicochemical, topological, electrostatic, and steric descriptors are generated to understand the key structural features required for activity. researchgate.netgrafiati.com For instance, a 2D-QSAR study on nitrobenzamide derivatives for antitubercular activity employed a Simulated Annealing-Multiple Linear Regression (SA-MLR) method, which resulted in a statistically significant model. researchgate.netgrafiati.com A 3D-QSAR model for the same set of compounds was developed using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach, which also showed robust predictive power. researchgate.netgrafiati.com These models help identify which chemical modifications are likely to improve the desired biological effect. For example, studies on nitrobenzene (B124822) derivatives have shown that quantum chemical descriptors, such as hyperpolarizability, can be effectively used to model toxicity. dergipark.org.tr

The statistical quality of these models is paramount and is assessed using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). researchgate.netnih.gov A high q² value is indicative of a model's strong predictive ability. nih.gov

Table 1: Summary of QSAR Models for Nitrobenzamide Derivatives
QSAR MethodTarget ActivityKey Findings/DescriptorsStatistical SignificanceSource
2D QSAR (SA-MLR)AntitubercularIdentified key physicochemical and topological descriptors for activity.r² = 0.892, q² = 0.819 researchgate.netgrafiati.com
3D QSAR (SA-kNN MFA)AntitubercularElucidated steric and electrostatic field requirements for the pharmacophore.q² = 0.722 researchgate.netgrafiati.com
QSAR (Stepwise MLR)Toxicology of NitrobenzenesSecond-order hyperpolarizability and Conductor-like Screening Model (COSMO) area were the best descriptors.R² = 89.493% dergipark.org.tr

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. auctoresonline.org This method is widely used to understand the structural basis of ligand-target interactions and to screen virtual libraries for potential drug candidates. auctoresonline.org For derivatives based on the nitrobenzamide scaffold, docking studies have been crucial in identifying potential biological targets and elucidating binding mechanisms.

One area of investigation has been their anti-inflammatory potential. A series of nitro-substituted benzamide derivatives were evaluated as inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. researchgate.netnih.govulakbim.gov.trnih.gov Molecular docking analysis revealed that derivatives with an optimal number and orientation of nitro groups could bind efficiently to the iNOS active site. nih.govulakbim.gov.tr

In the field of infectious diseases, nitrobenzamide derivatives have been studied as potential antitubercular agents. mdpi.com Computational docking suggests that these compounds may target decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis. mdpi.com The binding modes of these derivatives within the DprE1 binding pocket were found to be similar to known inhibitors. mdpi.com Furthermore, derivatives have been investigated as quorum sensing inhibitors in Pseudomonas aeruginosa by targeting the LasR protein. nih.govresearchgate.net Docking studies have identified derivatives with high binding affinity for LasR, comparable to known control inhibitors. researchgate.net

Table 2: Molecular Docking Studies of Nitrobenzamide Derivatives
Derivative ClassProtein TargetKey Interacting ResiduesDocking Score (kcal/mol)Therapeutic AreaSource
Nitro-substituted benzamidesiNOSNot specifiedNot specifiedAnti-inflammatory nih.govulakbim.gov.tr
N-Alkyl nitrobenzamidesDprE1Not specifiedNot specifiedAntitubercular mdpi.com
N-{[3,5-dibromo-2-(methoxymethoxy)phenyl]methyl}-2-nitrobenzamide (Control)LasRTyr56, Trp60, Ser129-10.3Antibacterial (Quorum Sensing) researchgate.net
Benzamide pyrazolone (B3327878) derivativesSARS-CoV-2 Mpro (6LU7)GLU166, GLY143, GLN189-8.70 to -9.17Antiviral auctoresonline.org

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. researchgate.netfrontiersin.orgfrontiersin.org MD simulations are crucial for validating docking results and understanding the conformational changes that may occur upon ligand binding. researchgate.netfrontiersin.org

MD simulations have been applied to study the complexes of nitrobenzamide derivatives with their protein targets. nih.gov For instance, in the study of P. aeruginosa LasR inhibitors, MD simulations were performed on complexes identified through docking. nih.govresearchgate.net Key parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, Root Mean Square Fluctuation (RMSF) of individual residues, and the number of hydrogen bonds over the simulation trajectory are analyzed to determine the stability of the complex. researchgate.netnih.gov A stable RMSD value over the course of the simulation (e.g., 100-200 ns) suggests that the ligand remains securely bound in the active site. frontiersin.orgfrontiersin.org

In one study, a nitrobenzamide derivative used as a control in an anti-LasR screening campaign was subjected to a 200 ns MD simulation. The complex exhibited a stable RMSD of 0.25 nm, indicating a stable binding interaction. researchgate.netresearchgate.net Such studies confirm that the interactions predicted by docking, like hydrogen bonds, are maintained over time, reinforcing the compound's potential as an effective inhibitor. nih.govnih.gov

Table 3: Molecular Dynamics Simulation Studies of Nitrobenzamide Derivative Complexes
Ligand-Protein ComplexSimulation TimeKey Stability FindingAnalyzed MetricsSource
N-{[3,5-dibromo-2-(methoxymethoxy)phenyl]methyl}-2-nitrobenzamide with LasR200 nsThe complex exhibited a stable RMSD of 0.25 nm, comparable to the control. Consistently maintained four hydrogen bonds.RMSD, Hydrogen Bonds researchgate.netresearchgate.net
Benzimidazole derivatives with LasRNot specifiedInhibitors induced instability in the LasR structure, leading to the dissociation of its functional dimeric form.Structural instability, Dimer dissociation nih.gov
Phenylalanine derivative (II-13c) with HIV-1 Capsid50 nsThe protein structure stabilized after ~20 ns with an average Cα-RMSD of 4.2 Å.RMSD, Interacting Residues nih.gov
Quinazoline-2,4,6-triamine derivatives with EGFRNot specifiedMD simulations were used to confirm the stability of the ligand-receptor complexes.Not specified nih.gov

Applications of 3 Methoxy 2 Nitrobenzamide in Broader Organic Synthesis

As a Versatile Synthon in Heterocyclic Chemistry

The ortho-nitrobenzamide framework, particularly with the activating methoxy (B1213986) group, positions 3-Methoxy-2-nitrobenzamide as a potent precursor for the synthesis of diverse heterocyclic systems. The primary synthetic strategy involves the reductive cyclization of the nitro group. The reduction of the nitro group to an amine generates a key intermediate, an ortho-amino benzamide (B126), which can undergo intramolecular condensation or react with other reagents to form various fused heterocyclic rings.

Research on analogous structures highlights the potential pathways available. For instance, derivatives of 2-nitrobenzamide (B184338) are employed in the synthesis of seven-membered heterocyclic compounds like diazepines. nih.gov Similarly, related methoxy-nitrobenzamide structures serve as precursors for quinoline (B57606) derivatives. The synthesis of 3-nitro-4-hydroxy-5-methoxyquinoline has been achieved through the cyclization of 2-methoxy-6-(β-nitroethylidene)aminobenzoic acid, a compound derived from 2-methoxy-6-nitrobenzamide. jst.go.jp This demonstrates a clear synthetic route from a closely related isomer to a complex heterocycle.

Furthermore, the benzamide moiety itself can participate in cyclization reactions. The synthesis of benzothiazole (B30560) and benzoxazole (B165842) derivatives, which are important scaffolds in medicinal chemistry, often utilizes precursors containing an amide linkage. researchgate.netscholaris.camdpi.com The general reactivity of nitrobenzamides as precursors for more complex organic molecules is well-established, with the nitro and amide groups providing handles for a wide range of chemical transformations. researchgate.net Patents have described the use of substituted 2-nitrobenzamides to prepare a variety of nitrogen-containing heterocyclic compounds, underscoring the industrial relevance of this class of synthons. google.com

Table 1: Examples of Heterocyclic Systems Synthesized from Nitrobenzamide Analogs
Nitrobenzamide AnalogReagents/ConditionsResulting HeterocycleReference
N-(Furan-2-ylmethyl)-N-(3-methylbut-2-en-1-yl)-2-nitrobenzamidePPh3, MoO2Cl2(dmf)2Diazepine derivative nih.gov
2-Methoxy-6-nitrobenzamide (via 2-methoxy-6-aminobenzoic acid)Nitroacetaldoxime, HCl5-Methoxyquinoline derivative jst.go.jp
2-Aminobenzothiazole and o-nitrobenzoyl chlorideCondensationN-(Benzo[d]thiazol-2-yl)-2-nitrobenzamide mdpi.com
4-Bromo-5-(2,4-difluorophenoxy)-2-nitrobenzamideFe, NH4ClFused Nitrogen Heterocycle google.com

Role in the Synthesis of Complex Natural Product Analogs and Semi-Synthesis

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are pertinent to the construction of natural product analogs. The synthesis of complex molecules often relies on building blocks that contain multiple functional groups which can be manipulated selectively. The o-nitro-methoxy-benzamide scaffold is a prime candidate for such a role.

The reduction of the nitro group to an amine is a foundational step that opens up numerous possibilities for building molecular complexity. This amine can be diazotized, acylated, or used in cyclization reactions to append new ring systems. The methoxy group can act as a directing group or be cleaved to a phenol, providing another site for modification. A patent highlights that the related compound, methyl 3-methyl-2-nitrobenzoate, is a key raw material for synthesizing agrochemical and pharmaceutical compounds, indicating the value of this substitution pattern in creating biologically active molecules. google.com The synthesis of complex libraries of natural product-like compounds often relies on versatile synthons that can be elaborated through various reaction pathways. scielo.br The functional group array of this compound makes it a suitable candidate for such combinatorial approaches aimed at discovering new therapeutic agents.

Applications in Material Science and Polymer Chemistry

The electronic properties of aromatic nitro compounds make them attractive for applications in material science. The electron-withdrawing nature of the nitro group and the electron-donating character of the methoxy group in this compound create a push-pull system that can influence the optical and electronic properties of materials derived from it.

Analogs of this compound have found utility in this field. For example, 3-Methyl-2-nitrobenzamide is noted as a building block for advanced materials with specifically designed electronic or optical characteristics. evitachem.com A more complex derivative, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide, has been utilized in the development of organic semiconductors and organic light-emitting diodes (LEDs). This suggests that the nitrobenzamide core is a viable scaffold for creating new functional materials. The broader class of 4-Methoxy-2-nitrobenzamide has also been identified for its potential applications in materials science. These applications often leverage the ability of such molecules to participate in charge-transfer interactions or to be incorporated into larger conjugated systems.

Utilization in Probe and Marker Development (e.g., Photolabile Linkers)

One of the most significant applications for the this compound scaffold is in the development of molecular probes and markers, particularly as photolabile linkers. The o-nitrobenzyl group is a well-known photolabile protecting group that can be cleaved with UV light to release a tethered molecule. researchgate.net This "caging" technology allows for the precise spatial and temporal control of the release of biologically active compounds, making it invaluable for a wide range of applications in biology and medicine. nih.gov

The photolysis mechanism involves an intramolecular rearrangement where the excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the caged molecule. researchgate.net The substitution pattern on the aromatic ring significantly influences the properties of the photolabile linker. The introduction of electron-donating methoxy groups, as in this compound, is particularly advantageous. These groups increase the absorption coefficient at longer, less damaging wavelengths (e.g., 365 nm) and can increase the rate of photolytic cleavage. nih.govmpg.denih.gov This makes the linker more efficient and biocompatible.

These photolabile linkers have been incorporated into hydrogels for controlled degradation and protein release, used in solid-phase synthesis for traceless cleavage of products from a resin, and employed to develop fluorescent probes for imaging. researchgate.netnih.govmpg.demdpi.com The ability to attach a molecule of interest to the benzamide nitrogen or to modify the core structure further provides significant versatility in designing probes and linkers for specific applications. nih.gov

Table 2: Features of o-Nitrobenzyl-Based Photolabile Linkers
Substitution on Benzyl RingKey AdvantageTypical ApplicationReference
Unsubstituted o-nitrobenzylFundamental photolabile groupProtecting groups in synthesis researchgate.net
Alkoxy groups (e.g., Methoxy)Increased absorption at longer wavelengths (e.g., 365 nm), faster cleavageCaging of biomolecules, hydrogel degradation nih.govnih.gov
Benzylic methyl groupEnhanced photocleavage kinetics, less reactive byproducts (ketone vs. aldehyde)Solid-phase synthesis, release of therapeutic agents nih.govmpg.de
Amide linkageCleaves faster than corresponding ester linkagesGeneration of photolabile solid supports nih.gov

Future Directions and Emerging Research Avenues for 3 Methoxy 2 Nitrobenzamide

Exploration of New Chemical Transformations and Reactivity Modes

The inherent reactivity of 3-methoxy-2-nitrobenzamide, stemming from its nitro, methoxy (B1213986), and amide functional groups, provides fertile ground for novel chemical transformations. The nitro group, for instance, is a versatile handle for a variety of chemical reactions. It can be reduced to an amine, which then opens up a plethora of possibilities for further functionalization. smolecule.com This reduction is a key step in the synthesis of various heterocyclic compounds, such as quinazolinones, which have shown potential as PARP inhibitors. google.com

Furthermore, the aromatic ring of this compound is susceptible to various substitution reactions. The methoxy and nitro groups direct incoming electrophiles to specific positions on the ring, allowing for controlled synthesis of polysubstituted derivatives. Researchers are exploring these reactions to create libraries of novel compounds with diverse electronic and steric properties.

Recent advancements in catalysis are also being applied to transform benzamide (B126) derivatives. For example, manganese(I)-catalyzed methoxymethylation of primary amides using methanol (B129727) represents a green and efficient method for creating N-(methoxymethyl)benzamide derivatives. rsc.org This strategy, known as the interrupted borrowing hydrogen (IBH) strategy, avoids the use of toxic reagents and multi-step protocols. rsc.org

The exploration of new reactivity modes also includes the reductive cyclization of o-nitrobenzamides to synthesize 2,3-dihydroquinazolin-4(1H)-ones, a class of compounds with known biological activities. tandfonline.com

Advanced Pharmacological Profiling and In Vivo Studies

While in vitro studies have provided initial insights into the biological potential of this compound derivatives, the next crucial step is comprehensive in vivo evaluation. The development of derivatives as potential therapeutic agents necessitates rigorous testing in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

For instance, some nitrobenzamide derivatives have shown promise as antitubercular agents. nih.gov Further in vivo studies are essential to validate these findings and to understand how these compounds behave in a living system. Similarly, the discovery that certain quinazolinone derivatives, synthesized from this compound, act as PARP inhibitors warrants in-depth in vivo investigation for their potential in cancer therapy. google.com

The development of hybrid molecules is another exciting avenue. For example, a hybrid of curcumin (B1669340) and melatonin (B1676174) has shown neuroprotective effects in animal models of Alzheimer's disease. evitachem.com This approach could be applied to this compound, combining its structural features with other pharmacologically active moieties to create novel therapeutic agents.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. mednexus.orgnih.govresearchgate.net These powerful computational tools can analyze vast datasets to identify patterns and predict the biological activities of novel compounds, significantly accelerating the drug development process. mednexus.orgwiley.com

In the context of this compound, AI and ML can be employed in several ways:

Virtual Screening: To screen large virtual libraries of this compound derivatives against various biological targets to identify potential drug candidates. researchgate.net

QSAR Modeling: To develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity of new derivatives based on their chemical structure.

ADMET Prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize candidates with favorable drug-like properties. nih.gov

By integrating AI and ML into the research workflow, scientists can make more informed decisions, reduce the number of costly and time-consuming experiments, and ultimately accelerate the discovery of new drugs based on the this compound scaffold. mednexus.orgcore.ac.uk

Development of Targeted Delivery Systems for this compound Derivatives

Targeted drug delivery systems are designed to deliver therapeutic agents specifically to the site of action, thereby increasing efficacy and reducing off-target side effects. mdpi.comnih.gov For derivatives of this compound, particularly those with potential anticancer or antimicrobial activity, developing targeted delivery systems is a key area of future research. mdpi.com

Various strategies can be employed for targeted delivery, including:

Nanoparticle-based delivery: Encapsulating the drug within nanoparticles can improve its solubility, stability, and pharmacokinetic profile. nih.govmdpi.com These nanoparticles can be further functionalized with targeting ligands to direct them to specific cells or tissues. nih.gov

Prodrug approach: The nitro group in this compound and its derivatives can be exploited for hypoxia-activated drug delivery. mdpi.com In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced, releasing the active drug at the tumor site. mdpi.com

Polymer-drug conjugates: Linking the drug to a polymer can enhance its circulation time and allow for passive targeting to tumors through the enhanced permeability and retention (EPR) effect.

Research into carriers like oxo-triarylmethyl (oxTAM) for nitrosourea-based drugs provides insights into potential delivery systems for nitroaromatic compounds. nih.gov Additionally, covalent linkage of a drug to a carrier via an azo bond is another approach for colon-targeted drug delivery. researchgate.net

Sustainable Synthesis and Green Chemistry Innovations for Production

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact and improve sustainability. oecd-ilibrary.orgcuestionesdefisioterapia.comresearchgate.net For the production of this compound and its derivatives, there is a significant opportunity to develop greener and more efficient synthetic methods. rsc.org

Key areas for innovation include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or supercritical fluids. cuestionesdefisioterapia.com

Catalytic Methods: Developing highly efficient catalytic systems to replace stoichiometric reagents, thereby reducing waste and improving atom economy. rsc.orgoecd-ilibrary.org The use of recyclable nanocatalysts, for instance, has shown promise in the synthesis of benzamide derivatives. nih.gov

Flow Chemistry: Employing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability.

Alternative Energy Sources: Utilizing microwave or ultrasound irradiation can often accelerate reaction times and improve yields. oecd-ilibrary.org

Q & A

Basic: What are the standard synthetic routes for 3-Methoxy-2-nitrobenzamide, and how can reaction conditions be optimized?

Answer:
A common synthesis involves nitration of 3-methoxybenzoic acid derivatives. For example, nitration of 3-methoxybenzoic acid with 65% HNO₃ and concentrated H₂SO₄ at 40–45°C yields 3-methoxy-2-nitrobenzoic acid, which can be further converted to the amide via coupling reagents like thionyl chloride or carbodiimides . Key optimization parameters include:

  • Temperature control : Maintaining 40–45°C prevents over-nitration or decomposition.
  • Solvent selection : Use polar aprotic solvents (e.g., DCM) for amidation to minimize side reactions.
  • Stoichiometry : Excess nitrating agents (HNO₃/H₂SO₄) ensure complete conversion but require careful quenching to avoid hazards.

Basic: How can researchers purify this compound, and what analytical techniques validate purity?

Answer:

  • Recrystallization : Use hot ethanol (EtOH) or ethyl acetate for recrystallization, as demonstrated in analogous nitrobenzoic acid purification .
  • Chromatography : Column chromatography with silica gel and a hexane/ethyl acetate gradient resolves nitro-substituted byproducts.
  • Validation :
    • HPLC (reverse-phase C18 column, UV detection at 254 nm) confirms purity >95%.
    • 1H/13C NMR identifies characteristic peaks: methoxy (~δ 3.8–4.0 ppm), nitro group deshielding effects, and amide protons (~δ 6.5–8.0 ppm) .

Advanced: How do crystallographic studies inform the structural stability of this compound derivatives?

Answer:
Single-crystal X-ray diffraction reveals:

  • Intermolecular interactions : Hydrogen bonding between the amide carbonyl and nitro groups stabilizes the lattice, as seen in N-cyclohexyl-3-hydroxy-4-methoxybenzamide analogs .
  • Torsional angles : The methoxy group’s orientation affects planarity; deviations >10° may reduce conjugation with the aromatic ring, altering reactivity .
  • Thermal stability : Packing density (calculated from unit cell volume) correlates with melting points (e.g., 191–194°C for 4-methoxy-3-nitrobenzoic acid) .

Advanced: What strategies resolve contradictions in spectroscopic data for nitro-aromatic amides?

Answer:
Discrepancies in NMR or MS data often arise from:

  • Tautomerism : Nitro groups can induce keto-enol tautomerism in adjacent substituents. Use variable-temperature NMR to detect dynamic equilibria.
  • Byproduct interference : Trace solvents (e.g., DMF) or unreacted starting materials may overlap signals. Employ 2D NMR (COSY, HSQC) for unambiguous assignment .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to distinguish nitro group signals from noise in crowded spectra .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., nitro-adjacent carbons) prone to nucleophilic attack .
  • Hammett constants : Use σ values for substituents (e.g., σₘ for methoxy = −0.12) to predict reaction rates. Nitro groups (σₚ = +1.27) enhance electrophilicity at the ortho position .
  • MD simulations : Simulate solvent effects (e.g., DMSO vs. EtOH) on transition-state stabilization during SNAr reactions .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitro compounds are irritants; use nitrile gloves, goggles, and lab coats.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of nitro group-derived fumes .
  • Waste disposal : Neutralize acidic byproducts (e.g., H₂SO₄ residues) with NaHCO₃ before disposal in designated containers .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for biological applications?

Answer:

  • Bioisosteric replacement : Substitute the nitro group with a cyano or sulfonamide group to reduce toxicity while retaining electron-withdrawing effects .
  • Methoxy positioning : Compare bioactivity of 3-methoxy vs. 4-methoxy analogs; meta-substitution often enhances membrane permeability .
  • Amide linker variation : Replace the benzamide with a thioamide or urea to modulate hydrogen-bonding capacity and target affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.